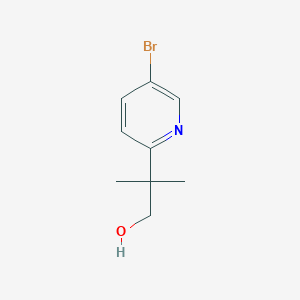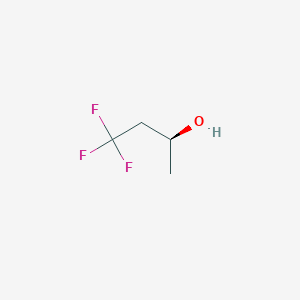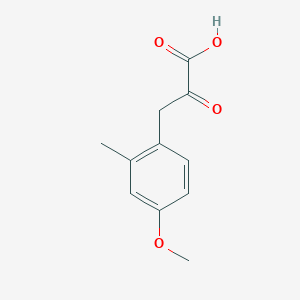
1-(Diethoxymethyl)-1-ethynylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxymethyl)-1-ethynylcyclopropane is an organic compound that features a cyclopropane ring substituted with a diethoxymethyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-1-ethynylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of 2-phenyl-gemdichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to yield phenylacrolein diethyl acetal. This intermediate can then undergo further reactions to introduce the ethynyl group and form the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethoxymethyl)-1-ethynylcyclopropane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Diethoxymethyl)-1-ethynylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Diethoxymethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the cyclopropane ring provides structural stability. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Diethoxymethyl)cyclopropane
- 1-Ethynylcyclopropane
- 1-(Methoxymethyl)-1-ethynylcyclopropane
Comparison: 1-(Diethoxymethyl)-1-ethynylcyclopropane is unique due to the presence of both diethoxymethyl and ethynyl groups on the cyclopropane ring. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-(diethoxymethyl)-1-ethynylcyclopropane |
InChI |
InChI=1S/C10H16O2/c1-4-10(7-8-10)9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 |
InChI-Schlüssel |
WUPZUEOXXUMYAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1(CC1)C#C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


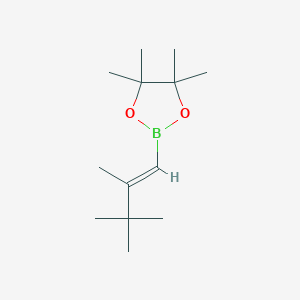
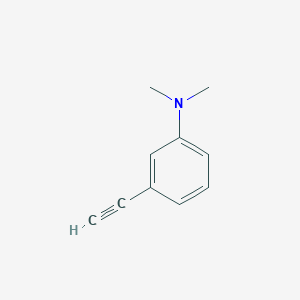

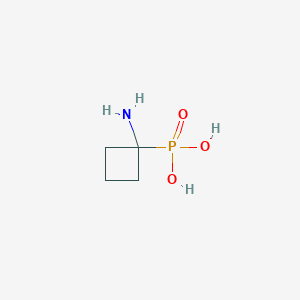
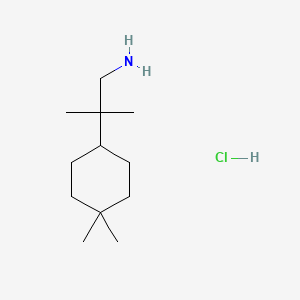
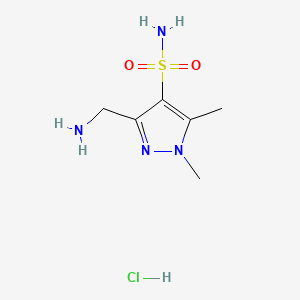
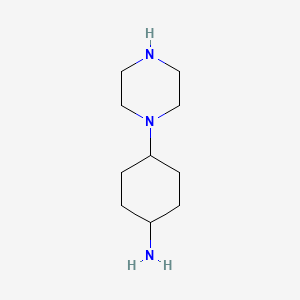
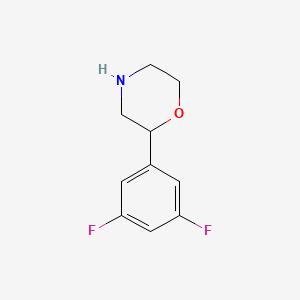


![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)
